Product packaging for 3-Dodecylbenzenesulfonic acid(Cat. No.:CAS No. 16577-13-2)

3-Dodecylbenzenesulfonic acid

Cat. No.: B1213065
CAS No.: 16577-13-2
M. Wt: 326.5 g/mol
InChI Key: HRPQWSOMACYCRG-UHFFFAOYSA-N
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Description

Evolution of Research Trajectories for Alkylbenzenesulfonic Acids in Contemporary Chemistry

The research trajectory of alkylbenzenesulfonic acids has been notably shaped by environmental and performance considerations. Initially, branched alkylbenzene sulfonates (BAS) were widely used. However, their poor biodegradability led to significant environmental concerns, prompting a pivotal shift in the 1960s towards linear alkylbenzene sulfonates (LAS), such as 3-dodecylbenzenesulfonic acid, which demonstrate greater environmental compatibility. edu.krdscholarsresearchlibrary.com

Modern research continues to build on this foundation, focusing on several key areas. There is a drive to develop more sustainable and efficient production methods for LASA. archivemarketresearch.com This includes innovations in sulfonation technology, moving from older methods using oleum (B3057394) to more advanced falling film reactors with sulfur trioxide gas, which improves the purity and yield of the final product. scholarsresearchlibrary.comresearchgate.net A recent method even explores the use of a circulating microreactor to enhance mixing and temperature control, leading to a higher conversion rate and reduced byproducts. google.com

Furthermore, the application of alkylbenzenesulfonic acids is expanding beyond their traditional role in detergents. Researchers are exploring their use as catalysts in organic synthesis, as modifiers for industrial materials like bitumen, and in the development of advanced materials such as conductive polymers. acs.orgscirp.org This diversification of applications reflects a broader trend in chemistry towards leveraging the unique properties of well-established compounds in novel and innovative ways.

Interdisciplinary Significance of this compound in Chemical Science and Engineering

The utility of this compound extends across multiple scientific and engineering disciplines, underscoring its versatility.

In Chemical Science:

Catalysis: this compound and its isomers, like p-dodecylbenzenesulfonic acid (DBSA), function as effective Brønsted acid-surfactant catalysts. scirp.orgrsc.org They have been successfully employed in various organic reactions, including the synthesis of coumarin (B35378) derivatives, quinoxalines, and bis(indolyl)methanes. scirp.orgscirp.orgscirp.orgsigmaaldrich.com The surfactant nature of the molecule can facilitate reactions in aqueous media, aligning with the principles of green chemistry. scirp.orgrsc.org

Materials Science: The compound is instrumental in the synthesis of processable conductive polymers like polyaniline (PANI). jsirjournal.comresearchgate.net DBSA acts as a dopant, enhancing the conductivity and processability of the polymer. chemicalbook.comresearchgate.net It has also been used to create protective coatings against corrosion on metals like stainless steel and aluminum alloys. jsirjournal.comchemicalbook.com Additionally, it can be used to prepare water-based nanofluids with enhanced thermal properties. chemicalbook.com

In Chemical Engineering:

Detergent and Surfactant Production: As a primary component of linear alkylbenzene sulfonate (LAS), this compound is a cornerstone of the detergent industry. chemicalbook.comsilverfernchemical.com Its excellent emulsifying, wetting, and foaming properties make it a key ingredient in household and industrial cleaning agents. chemicalbook.compcc.eu The production of LASA is a significant industrial process, with ongoing research focused on optimizing reaction conditions and plant efficiency. chiet.edu.eg

Bitumen Modification: In civil engineering, this compound has been investigated as a novel modifier for bitumen. Its addition can enhance the rheological properties of bitumen by promoting the association of asphaltene molecules, which can improve the performance and durability of asphalt (B605645) pavements. acs.orgresearchgate.netresearchgate.net

Emulsification and Dispersion: Beyond detergents, it serves as an emulsifier and dispersing agent in various industrial applications, including agriculture for pesticide formulations, textile and leather processing, and in the oil and gas industry. silverfernchemical.com

The following table summarizes some of the key physical and chemical properties of this compound:

PropertyValueSource
Molecular FormulaC18H30O3S nih.gov
Molar Mass326.5 g/mol nih.gov
Melting Point10 °C oecd.orgnih.gov
Boiling Point> 204.5 °C nih.gov
Solubility in WaterGood pcc.eunih.gov
AppearanceLight yellow to brown liquid pcc.euoecd.org

Scope and Delimitation of Current Scholarly Inquiry

This article provides a focused overview of the chemical compound this compound. The scope of this inquiry is centered on its chemical properties, synthesis, and its applications in various scientific and engineering fields, based on contemporary research findings. The discussion on alkylbenzenesulfonic acids is primarily to provide context for the evolution of research in this area.

The following table outlines the research findings discussed in this article:

Research AreaKey Findings
Synthesis Primarily synthesized through the sulfonation of dodecylbenzene (B1670861). chemicalbook.comresearchgate.net Modern techniques like falling film reactors and microreactors are being developed for improved efficiency. researchgate.netgoogle.com
Catalysis Acts as a Brønsted acid-surfactant catalyst in various organic syntheses, often enabling reactions in aqueous media. scirp.orgscirp.orgrsc.org
Materials Science Used as a dopant for conductive polymers like PANI, in corrosion-resistant coatings, and for preparing nanofluids. jsirjournal.comresearchgate.netchemicalbook.com
Chemical Engineering A fundamental component in the manufacturing of detergents and surfactants. chemicalbook.comsilverfernchemical.com Also used as a bitumen modifier and an emulsifier in diverse industrial processes. acs.orgsilverfernchemical.com

This article strictly adheres to the outlined topics. Information regarding dosage, administration, safety profiles, and adverse effects is intentionally excluded. The content is based on a survey of scholarly and technical literature, excluding specific commercial websites as per the instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O3S B1213065 3-Dodecylbenzenesulfonic acid CAS No. 16577-13-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16577-13-2

Molecular Formula

C18H30O3S

Molecular Weight

326.5 g/mol

IUPAC Name

3-dodecylbenzenesulfonic acid

InChI

InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21/h12,14-16H,2-11,13H2,1H3,(H,19,20,21)

InChI Key

HRPQWSOMACYCRG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O

Canonical SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 3 Dodecylbenzenesulfonic Acid

Established Synthetic Routes for 3-Dodecylbenzenesulfonic Acid

The traditional synthesis of DBSA is a two-stage process: the alkylation of benzene (B151609) to form dodecylbenzene (B1670861) (DDB), followed by the sulfonation of the DDB intermediate. The sulfonation step is critical and can be accomplished through several methods, each with distinct characteristics.

Sulfonation Processes with Sulfur Trioxide (SO₃) Gas

The sulfonation of linear alkylbenzene (LAB) with sulfur trioxide (SO₃) gas is a dominant method in modern industrial production. atamanchemicals.com This process is typically run continuously, often in multi-tube falling film reactors. chiet.edu.egresearchgate.net In this setup, liquid LAB flows down the inner walls of the reactor tubes while a mixture of SO₃ gas and dry air flows concurrently. researchgate.netgoogle.com

The reaction is an electrophilic aromatic substitution, where the highly reactive SO₃ attacks the phenyl ring of dodecylbenzene. alfa-chemistry.com This process is known for being extremely fast and highly exothermic, necessitating careful temperature control to prevent side reactions and product degradation. alfa-chemistry.comgoogle.com The reaction temperature is generally maintained in the range of 50-60°C. google.com

One of the main advantages of using SO₃ is the high yield and purity of the resulting dodecylbenzenesulfonic acid, with concentrations reaching 95-96%. researchgate.net This method generates minimal sulfuric acid as a byproduct compared to other techniques, simplifying post-processing. google.comresearchgate.net However, the high reactivity of SO₃ requires it to be diluted, typically with dry air, to control the reaction rate and prevent the formation of unwanted byproducts like sulfones. alfa-chemistry.com

A kinetic study of dodecylbenzene sulfonation in a mixed batch reactor showed the reaction to be 0.74 order with respect to dodecylbenzene and 1.59 order with respect to SO₃ over a temperature range of 20-50°C. hrpub.org

Oleum-Based Sulfonation Techniques

Another established method for producing DBSA is through sulfonation with oleum (B3057394) (fuming sulfuric acid), which is a solution of sulfur trioxide in sulfuric acid. chemicalbook.com This technique is often carried out in batch reactors. atamanchemicals.com The process typically involves mixing dodecylbenzene with 20% oleum and heating the mixture for a couple of hours at temperatures between 35°C and 50°C. google.com

The active sulfonating agent in oleum is the free sulfur trioxide. alfa-chemistry.com The reaction is reversible, and the water produced during the reaction dilutes the sulfuric acid, which can slow down the reaction rate. Therefore, an excess of the sulfonating agent is often used. alfa-chemistry.com

While effective, the oleum-based route generally results in a lower purity product (around 88-90% DBSA) compared to the direct SO₃ gas method. google.comresearchgate.net A significant drawback is the larger amount of spent sulfuric acid generated as a byproduct, which presents challenges for separation and disposal. google.comresearchgate.net

ParameterSO₃ Gas SulfonationOleum Sulfonation
Process Type Continuous (Falling Film Reactor) chiet.edu.egresearchgate.netBatch Reactor atamanchemicals.com
Typical Temperature 50-60°C google.com35-50°C google.com
Product Purity 95-96% researchgate.net88-90% researchgate.net
Byproduct (H₂SO₄) ~2.5% researchgate.net~6.5% researchgate.net
Key Advantage High purity, less waste acid google.comMilder reaction conditions alfa-chemistry.com
Key Disadvantage Highly exothermic, requires dilution alfa-chemistry.comgoogle.comHigher waste acid, lower purity google.com

Alkylation of Benzene Precursors

The primary raw material for DBSA is linear dodecylbenzene (DDB), which is not a single compound but a mixture of isomers. DDB is produced through the Friedel-Crafts alkylation of benzene. nih.gov In this process, benzene is reacted with an alkylating agent, such as dodecene (a long-chain monoalkene) or n-paraffins, in the presence of an acid catalyst. atamanchemicals.comprocurementresource.comwikipedia.org

Commonly used catalysts for this alkylation include hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl₃). atamanchemicals.comwikipedia.org The reaction attaches the dodecyl group to the benzene ring at various secondary positions, resulting in a mixture of linear alkylbenzene isomers. nih.gov This precursor mixture is then purified before being sent to the sulfonation stage. atamanchemicals.com

Advancements in Reaction Engineering for this compound Production

Recent advancements in chemical engineering have focused on optimizing the synthesis of DBSA, aiming for higher efficiency, better product quality, and improved safety and sustainability. These developments primarily target the sulfonation step, leveraging continuous processing and novel reactor designs.

Continuous Process Optimization

The shift from batch processing with oleum to continuous sulfonation with SO₃ in falling film reactors was a major step in process optimization. chiet.edu.egresearchgate.net Continuous processes, such as the SULFUREX process, allow for better control over the highly exothermic reaction, leading to a more consistent product quality and higher yields. chiet.edu.egresearchgate.net

Further optimization of these continuous processes involves precise control of several key parameters. researchgate.net Simulation and optimization studies have shown that the production rate of DBSA is significantly influenced by the molar flow rates of sulfur (for SO₃ production), air (for dilution), and dodecylbenzene, as well as the operating pressure. chiet.edu.egresearchgate.net For example, one study identified optimal operating conditions as a molar flow rate of air at 25 kg mol/h and a dodecylbenzene molar flow rate of 3.1 kg mol/h. researchgate.net Proper management of cooling water temperature and flow is also critical to dissipate the heat of reaction effectively. google.com

Microreactor Systems for Enhanced Synthesis Efficiency

Microreactor technology represents a significant advancement in the synthesis of DBSA. These systems utilize channels with diameters typically in the sub-millimeter range, offering exceptionally high surface-area-to-volume ratios. This characteristic provides superior mass and heat transfer capabilities compared to conventional reactors. acs.orgmdpi.com

Several studies have demonstrated the successful synthesis of DBSA using various microreactor designs, including T-shaped microchannels and helicoidal tube microreactors. mdpi.comxdhg.com.cn The intense mixing and rapid heat dissipation in microreactors allow for precise temperature control, which is crucial for minimizing the formation of byproducts like sulfones that can result from localized overheating. google.com

One study using a T-shaped microreactor for the gas-liquid sulfonation of dodecylbenzene with SO₃ achieved a DBSA yield of 94.57% under optimized conditions. xdhg.com.cn Another approach utilizing a circulating microreactor, which combines the reaction and aging processes, achieved a product with a DBSA mass fraction as high as 98% with virtually no waste acid generation. google.com These results highlight the potential of microreactors to intensify the DBSA synthesis process, leading to higher purity products, increased safety, and more efficient, sustainable production. mdpi.comresearchgate.net

Microreactor StudyReactor TypeKey Findings & Optimal ConditionsAchieved Yield/Purity
Feng et al. (2022) T-shaped microreactorReaction Temperature: 60°C; Molar Ratio (SO₃/DDB): 1.2; SO₃ Volume Fraction: 4% xdhg.com.cn94.57% Yield xdhg.com.cn
Geng et al. (2020) Microreactor + Tank ReactorIntensified initial sulfonation in microreactor controlled by mass transfer. researchgate.net93.7% Yield researchgate.net
CN109912462B (Patent) Circulating MicroreactorMicroporous dispersion avoids high local SO₃ concentration; precise temperature control. google.com98% Mass Fraction google.com

Process Parameters and Yield Enhancement in Sulfonation Reactions

The synthesis of this compound is predominantly achieved through the sulfonation of dodecylbenzene. researchgate.net This process involves reacting dodecylbenzene with a sulfonating agent, such as sulfur trioxide (SO₃), sulfuric acid, or oleum. chemicalbook.com The efficiency and yield of this reaction are critically dependent on the precise control of several process parameters. Key factors that are optimized to enhance yield and product quality include reaction temperature, the molar ratio of reactants, and the reaction environment. chemicalbook.comresearchgate.net

The sulfonation of dodecylbenzene is an exothermic reaction that is controlled by mass transfer. researchgate.net Therefore, managing the reaction temperature is crucial to prevent localized overheating, which can lead to the formation of undesirable by-products and decomposition. chiet.edu.egresearchgate.net Studies have investigated optimal temperature ranges to maximize the yield of dodecylbenzenesulfonic acid. For instance, in a microreactor system using dilute liquid sulfur trioxide, an optimal sulfonation temperature was identified to achieve a sulfonic acid content of up to 97 wt%. researchgate.net In another study utilizing a T-shaped microreactor for gas-liquid sulfonation, the optimal reaction temperature was found to be 60°C. xdhg.com.cn Optimization using a response surface method model determined the ideal temperature to be 56°C to achieve a yield of 99.78 mol%. researchgate.netresearchgate.net

The molar ratio of the sulfonating agent to dodecylbenzene is another critical parameter influencing the reaction's outcome. An excess of the sulfonating agent can lead to the formation of sulfuric acid and other impurities, while an insufficient amount results in incomplete conversion of the dodecylbenzene. researchgate.net Research has shown that a molar ratio of SO₃ to dodecylbenzene of 1.1:1 in a combined microreactor and tank reactor setup can achieve a yield of 93.7%. researchgate.net Further optimization has identified an ideal SO₃/dodecylbenzene molar ratio of 1.2:1 in a T-shaped microreactor and 1.3:1 in other systems to maximize product yield. researchgate.netxdhg.com.cn

Modern synthetic approaches have utilized microreactors to intensify the sulfonation process. researchgate.netresearchgate.net Microreactors offer superior mass and heat transfer capabilities compared to conventional reactors like falling film reactors, which allows for better temperature control and a more uniform reaction environment. researchgate.net This leads to a significant reduction in reaction time; the residence time for reactants in a microreactor can be as short as 2.5 seconds, with the subsequent aging stage completed in under an hour, a substantial acceleration compared to industrial processes. researchgate.net The use of continuous process microreactors has successfully produced dodecylbenzenesulfonic acid meeting top-grade standards, with sulfonic acid content reaching 97 wt% and levels of free oil and sulfuric acid below 1.0 wt%. researchgate.net

Interactive Table: Optimized Parameters for Dodecylbenzene Sulfonation

ParameterOptimized ValueReactor TypeExpected Yield/PuritySource
Reaction Temperature 52 °CMicroreactor System3.8% decrease in active substance content for a 10% energy efficiency gain researchgate.net
56 °CNot Specified (Response Surface Method)99.78 mol% researchgate.netresearchgate.net
60 °CT-Shaped Microreactor94.57% xdhg.com.cn
Molar Ratio (SO₃:Dodecylbenzene) 1.1:1Microreactor + Tank Reactor93.7% researchgate.net
1.2:1T-Shaped Microreactor94.57% xdhg.com.cn
1.27:1Microreactor SystemHigh active substance content researchgate.net
1.3:1Not Specified (Response Surface Method)99.78 mol% researchgate.netresearchgate.net
SO₃ Concentration 4% (volume fraction)T-Shaped Microreactor94.57% xdhg.com.cn
7.6% (vt%)Not Specified (Response Surface Method)99.78 mol% researchgate.netresearchgate.net
Aging Time < 1 hourMicroreactor System97 wt% sulfonic acid content researchgate.net
30-50 minutesCirculating Microreactor98.5 wt% sulfonic acid content google.com

Derivatization and Structural Modification Strategies for this compound Conjugates

This compound (3-DBSA) serves as a versatile intermediate for the synthesis of a variety of conjugates through derivatization and structural modification. These strategies aim to alter its physicochemical properties, such as solubility, and to impart specific functionalities for diverse applications. The most common derivatization is the neutralization of the sulfonic acid group to form salts. cleaninginstitute.orgpcc.eu This acid-base reaction is typically performed using hydroxides or other bases, yielding salts like sodium, potassium, calcium, and ammonium (B1175870) dodecylbenzenesulfonates. cleaninginstitute.orgsilverfernchemical.com These salt conjugates are the primary forms used in commercial applications due to their surfactant properties. scholarsresearchlibrary.com

Another significant modification strategy involves using 3-DBSA as a functional dopant and template in polymerization reactions. For instance, DBSA is used in the synthesis of conducting polymers like polyaniline (PANI). chemicalbook.comresearchgate.net In this process, DBSA acts as both a dopant, which imparts conductivity to the polymer chain, and a surfactant template that helps in the formation of specific nanostructures. researchgate.net The resulting DBSA-doped PANI is soluble in common organic solvents and exhibits enhanced thermal stability and electrical conductivity compared to its undoped or alternatively doped counterparts. chemicalbook.comresearchgate.net

Esterification represents another route for creating DBSA conjugates. The sulfonic acid group can catalyze esterification reactions, such as the conversion of oleic acid with methanol (B129727). chemicalbook.com Furthermore, DBSA itself can be esterified, for example, through vapor-phase esterification with butanol at high temperatures, to form butyl dodecylbenzenesulfonate esters. unlv.edu This type of derivatization is often employed as a sample preparation step for analytical procedures like gas chromatography, as the resulting esters are more volatile than the parent acid. unlv.edu

Structural modifications can also be applied to the alkylbenzene backbone before sulfonation to create more complex conjugates. google.com While 3-DBSA is derived from linear dodecylbenzene, branched alkylbenzenes can be synthesized and subsequently sulfonated. cleaninginstitute.org These branched-chain isomers exhibit different physical properties. cleaninginstitute.org The synthesis of these precursors may involve alkylating benzene with branched olefins over specific catalysts, such as certain zeolites, to control the degree and position of branching. google.com The sulfonation of these modified alkylbenzenes results in a mixture of branched-chain alkylbenzene sulfonate conjugates with tailored properties. google.comgoogle.com

Catalytic Investigations of 3 Dodecylbenzenesulfonic Acid

Role of 3-Dodecylbenzenesulfonic Acid as a Brønsted Acid Catalyst

This compound is a strong Brønsted acid, readily donating a proton from its sulfonic acid group (-SO₃H) to initiate and accelerate a variety of acid-catalyzed reactions. researchgate.netscientificlabs.co.uk Its efficacy as a catalyst is not solely dependent on its acidity but is also significantly enhanced by its surfactant properties. researchgate.net This dual functionality allows for unique catalytic environments, such as microemulsions and micellar catalysis, which can lead to enhanced reaction rates and selectivities. researchgate.net

The catalytic action of this compound in many reactions is attributed to its ability to act as a Brønsted acid-surfactant-combined catalyst. The mechanism typically involves the protonation of a substrate by the sulfonic acid group, which increases the substrate's electrophilicity and makes it more susceptible to nucleophilic attack.

In aqueous media, DBSA molecules can self-assemble to form micelles above a certain concentration. These micelles consist of a hydrophobic core, formed by the dodecyl chains, and a hydrophilic shell, composed of the sulfonate head groups, at the interface with water. This microenvironment can concentrate organic reactants within the hydrophobic core, thereby increasing the effective concentration and facilitating the reaction. researchgate.net The acidic sulfonic acid groups located at the micelle-water interface catalyze the reaction. This phenomenon is particularly advantageous for reactions involving hydrophobic organic substrates in water, as it overcomes the insolubility issue. mdpi.com

For instance, in dehydration reactions, DBSA not only protonates the hydroxyl group, converting it into a better leaving group (water), but its surfactant nature also helps to entrap the water produced, driving the equilibrium towards the product side. researchgate.net This dual catalytic role, combining Brønsted acidity with the formation of a microemulsion, has been shown to be superior to using a simple Brønsted acid alone. researchgate.net

This compound has demonstrated its versatility as a catalyst in both homogeneous and heterogeneous systems, each offering distinct advantages.

Homogeneous Catalysis: In many organic solvents and under solvent-free conditions, DBSA acts as a homogeneous catalyst, being soluble in the reaction medium. shirazu.ac.iracademie-sciences.fr This ensures excellent contact between the catalyst and the reactants, often leading to high reaction rates and yields. libretexts.org For example, the acetylation of alcohols and phenols with acetic anhydride (B1165640) proceeds efficiently at room temperature under solvent-free conditions with DBSA as a homogeneous catalyst. shirazu.ac.irresearchgate.net Similarly, it has been used in homogeneous systems for the synthesis of various heterocyclic compounds. future-science.com

When used in aqueous media, DBSA can form emulsions or microemulsions, creating a pseudo-homogeneous system where the reaction occurs at the oil-water interface or within micelles. mdpi.com While effective, a significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the product mixture, which can hinder catalyst recovery and reuse. mdpi.com

Heterogeneous Catalysis: To overcome the challenges of catalyst separation, DBSA has been successfully employed in heterogeneous systems. This is typically achieved by immobilizing DBSA onto a solid support. A notable example is the use of DBSA supported on magnetite (Fe₃O₄) nanoparticles (DDBSA@MNP). nih.gov This creates a solid, magnetically separable catalyst. nih.gov

These heterogeneous catalysts offer several benefits:

Easy Separation: The catalyst can be easily removed from the reaction mixture using an external magnet, simplifying the work-up procedure. nih.gov

Reusability: The recovered catalyst can be reused for multiple reaction cycles with minimal loss of activity, making the process more economical and environmentally friendly. nih.gov

Stability: Supported catalysts often exhibit enhanced stability under the reaction conditions.

For instance, magnetite nanoparticle-supported DBSA has been effectively used for the synthesis of substituted quinolines, demonstrating high efficiency and reusability over several cycles. nih.govscilit.com The choice between a homogeneous and heterogeneous system depends on the specific requirements of the reaction, including the desired reaction rate, ease of product purification, and the importance of catalyst recycling.

Mechanistic Studies of Acidic Catalysis

Applications in Organic Transformations

The catalytic activity of this compound has been harnessed for a multitude of important organic reactions.

DBSA is a highly effective catalyst for both esterification and transesterification reactions, particularly in the production of biodiesel. scientificlabs.co.ukresearchgate.net It can efficiently catalyze the esterification of free fatty acids and the transesterification of triglycerides with alcohols like methanol (B129727) or butanol. researchgate.netresearchgate.net The amphiphilic nature of DBSA is advantageous here, as it improves the miscibility of the non-polar oil/fatty acid and the polar alcohol, thereby accelerating the reaction rate. researchgate.netresearchgate.net

Studies have shown that DBSA can achieve high conversions in these reactions under relatively mild conditions. For instance, the transesterification of triglycerides can reach over 95% conversion in less than 3 hours under mild reaction conditions using DBSA. researchgate.net Microwave-assisted transesterification using DBSA can further reduce the reaction time to as little as 30 minutes, achieving near-complete conversion. nih.gov

Table 1: DBSA-Catalyzed Esterification of Oleic Acid with Various Alcohols Reaction Conditions: Oleic acid (10 mmol), alcohol (13 mmol), DBSA (1 mmol, 10 mol%), 40 °C, 4 h, solvent-free.

Entry Alcohol Conversion of Alcohol (%)
1 Cetyl alcohol 93.6
2 Dodecanol 91.5
3 Myristyl alcohol 92.8
4 Stearyl alcohol 94.1

Data sourced from a study on low-temperature esterification to produce wax esters.

DBSA serves as an excellent catalyst for various condensation reactions, leading to the synthesis of important heterocyclic compounds. One prominent application is in the synthesis of quinoline (B57606) derivatives through reactions like the Friedländer synthesis. nih.govwikipedia.org The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.org DBSA has been used as an acid catalyst in such syntheses, often providing good to excellent yields of the corresponding quinolines. google.com For instance, DBSA supported on magnetite nanoparticles has been utilized for the one-pot condensation of 2-aminobenzophenones and ketones to afford substituted quinolines. nih.gov

Table 2: DBSA-Catalyzed Synthesis of Quinolines via Friedländer-type Reaction Reaction Conditions: 2-aminobenzophenone (B122507) (1 mmol), active methylene (B1212753) compound (1.2 mmol), DBSA@MNP catalyst, ethanol, 80 °C.

Entry Active Methylene Compound Time (h) Yield (%)
1 Acetone (B3395972) 3 85
2 Cyclohexanone 4 82
3 Acetophenone 3.5 88
4 Ethyl acetoacetate 2.5 92

Data represents typical yields for the synthesis of substituted quinolines using a heterogeneous DBSA catalyst.

Furthermore, DBSA is effective in catalyzing the synthesis of quinoxaline (B1680401) derivatives. scientificlabs.co.uk These are typically prepared through the condensation of an aryl o-diamine with a 1,2-dicarbonyl compound. The Brønsted acidity of DBSA facilitates this condensation, leading to high yields of quinoxalines under mild, often aqueous, conditions. scientificlabs.co.uk

DBSA is a highly efficient and chemoselective catalyst for the acetylation and formylation of alcohols and phenols, which are important reactions for the protection of hydroxyl groups in organic synthesis. shirazu.ac.ir

Acetylation: The acetylation of various primary, secondary, and tertiary alcohols, as well as phenols, can be carried out effectively using acetic anhydride in the presence of a catalytic amount of DBSA. shirazu.ac.irresearchgate.net These reactions often proceed rapidly at room temperature under solvent-free conditions, offering a green and efficient protocol. shirazu.ac.irresearchgate.net DBSA shows high chemoselectivity, allowing for the acetylation of primary alcohols in the presence of secondary alcohols and phenols. shirazu.ac.ir

Table 3: DBSA-Catalyzed Acetylation of Various Alcohols and Phenols Reaction Conditions: Substrate (1 mmol), acetic anhydride (1.2 mmol), DBSA (0.1 mmol), room temperature, solvent-free.

Entry Substrate Time (min) Yield (%)
1 Benzyl alcohol 2 97
2 1-Octanol 3 96
3 Cyclohexanol 5 95
4 Phenol 4 94
5 4-Methoxyphenol 3 96
6 4-Nitrophenol 10 90

Data compiled from studies on DBSA-catalyzed acetylation. shirazu.ac.irresearchgate.net

Formylation: Similarly, DBSA catalyzes the formylation of alcohols using ethyl formate (B1220265) as the formylating agent. shirazu.ac.ir This method provides high to excellent yields of the corresponding formyl esters. The reusability of DBSA has also been demonstrated in these reactions, where the catalyst can be recovered and reused for several cycles without a significant drop in its catalytic activity. shirazu.ac.ir

Table 4: DBSA-Catalyzed Formylation of Alcohols Reaction Conditions: Alcohol (1 mmol), ethyl formate (2 mL), DBSA (0.15 mmol), reflux.

Entry Alcohol Time (h) Yield (%)
1 Benzyl alcohol 0.5 98
2 1-Heptanol 1.5 95
3 Cyclohexanol 2.5 94
4 2-Phenylethanol 1 96

Data from a study on DBSA-catalyzed formylation of alcohols. shirazu.ac.ir

Synthesis of Bis(indolyl)methanes and Related Heterocyclic Compounds

This compound (DBSA) has emerged as a novel and effective Brønsted acid catalyst for the synthesis of bis(indolyl)methanes (BIMs). researchgate.netscirp.org This reaction typically involves the electrophilic substitution of indoles with various aldehydes. The catalytic process is efficient in aqueous media, highlighting its utility in green chemistry. scirp.orgthaiscience.info The general reaction involves the condensation of two equivalents of indole (B1671886) with one equivalent of an aldehyde. DBSA's catalytic activity facilitates the activation of the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the indole. orientjchem.org

Research has demonstrated that DBSA is effective for a wide array of aldehydes, including those with both electron-donating and electron-withdrawing substituents, affording the corresponding bis(indolyl)methane derivatives in good to excellent yields, often ranging from 70% to 96%. researchgate.netscirp.org The use of DBSA in water or under ultrasonic irradiation at room temperature provides a green approach to synthesizing these biologically significant molecules. nih.gov For instance, the reaction of indole with various aromatic aldehydes in the presence of a catalytic amount of DBSA in water proceeds smoothly to give the desired products. scirp.orgscirp.org

Beyond bis(indolyl)methanes, DBSA also catalyzes the synthesis of other heterocyclic compounds such as bis(4-hydroxycoumarin-3-yl)methanes through a similar condensation reaction between 4-hydroxycoumarin (B602359) and aldehydes. researchgate.netscirp.org

Table 1: DBSA-Catalyzed Synthesis of Bis(indolyl)methanes This table is interactive. Click on the headers to sort the data.

EntryAldehydeProductYield (%)Reference
1Benzaldehyde3,3'-((Phenyl)methylene)bis(1H-indole)92 researchgate.net
24-Chlorobenzaldehyde3,3'-((4-Chlorophenyl)methylene)bis(1H-indole)96 researchgate.net
34-Methylbenzaldehyde3,3'-((4-Tolyl)methylene)bis(1H-indole)94 researchgate.net
44-Methoxybenzaldehyde3,3'-((4-Methoxyphenyl)methylene)bis(1H-indole)95 researchgate.net
54-Nitrobenzaldehyde3,3'-((4-Nitrophenyl)methylene)bis(1H-indole)90 researchgate.net
63-Nitrobenzaldehyde3,3'-((3-Nitrophenyl)methylene)bis(1H-indole)88 researchgate.net
7Cinnamaldehyde3,3'-((E)-Prop-1-ene-1,3-diyl)bis(1H-indole)85 researchgate.net

Biginelli Reaction and Dihydropyrimidinone Synthesis

The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, is a cornerstone for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. tandfonline.comwikipedia.org this compound has been identified as a highly efficient catalyst for this transformation. ccspublishing.org.cntandfonline.com Its utility stems from its dual function as both a Brønsted acid and a surfactant, which is particularly effective in both water and under solvent-free conditions. ccspublishing.org.cnresearchgate.net

The reaction mechanism is believed to proceed via an acid-catalyzed condensation between the aldehyde and urea, forming an iminium intermediate. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This intermediate then undergoes nucleophilic addition from the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidinone product. wikipedia.orgsigmaaldrich.com DBSA effectively catalyzes these steps, leading to high yields of DHPMs. tandfonline.comccspublishing.org.cn Comparisons between conducting the reaction in water versus under solvent-free conditions have shown that while yields are comparably high in both, reaction times are significantly shorter without a solvent. ccspublishing.org.cnresearchgate.net The protocol is simple, efficient, and accommodates a variety of substituted aromatic and aliphatic aldehydes. tandfonline.com

Table 2: DBSA-Catalyzed Biginelli Synthesis of Dihydropyrimidinones This table is interactive. Click on the headers to sort the data.

Micellar Catalysis and Surfactant-Assisted Reaction Enhancement

A key feature of this compound is its ability to act as a surfactant-type Brønsted acid catalyst. organic-chemistry.orgrsc.org This dual functionality is central to its effectiveness in promoting reactions in aqueous media through micellar catalysis. nih.govacs.org In water, DBSA molecules self-assemble into micelles above a certain concentration. scirp.orgnih.gov These micelles possess a hydrophobic interior and a hydrophilic exterior, creating nano-sized reactors that can solubilize organic, water-insoluble substrates. nih.govacs.org

This micellar environment is particularly advantageous for dehydration reactions such as esterifications, etherifications, and thioetherifications, which are traditionally challenging to perform in water. nih.govacs.org The hydrophobic core of the DBSA micelles effectively excludes water molecules generated during the reaction, thus shifting the equilibrium towards product formation without the need for azeotropic removal or dehydrating agents. organic-chemistry.orgrsc.org The substrates and the sulfonic acid catalyst groups are brought into close proximity within these micellar assemblies, accelerating the reaction rate. organic-chemistry.org This phenomenon where the surfactant also acts as the catalyst is sometimes referred to as "micellar catalysis type 2". nih.gov This approach has been successfully applied to various transformations, including Mannich-type reactions and the synthesis of 4-thiazolidinones, demonstrating higher yields compared to conventional catalytic systems. rsc.orgnih.gov

Catalyst Reusability and Green Chemistry Considerations in Catalytic Applications

The application of this compound as a catalyst strongly aligns with the principles of green chemistry. organic-chemistry.orgshirazu.ac.ir Its ability to efficiently promote reactions in water or under solvent-free conditions significantly reduces the reliance on volatile and often toxic organic solvents. nih.govccspublishing.org.cnacademie-sciences.fr Many reactions catalyzed by DBSA, such as the Biginelli reaction, are one-pot, multicomponent reactions that exhibit high atom economy, minimizing waste generation. tandfonline.commdpi.com

A significant advantage of DBSA is its potential for recovery and reuse, a key aspect of sustainable catalysis. tandfonline.comresearchgate.net In several reported procedures, DBSA has been successfully recovered after the reaction and reused for multiple cycles without a significant decline in its catalytic activity. tandfonline.comresearchgate.net For example, in the synthesis of 1,1-diacetates, DBSA was recovered and reused for four consecutive runs with only a minor drop in product yield. shirazu.ac.irresearchgate.net Similarly, in the synthesis of dihydropyrimidinones, the catalyst was found to be reusable. tandfonline.com This reusability, combined with its low cost, biodegradability, and high efficiency, makes DBSA an economically and environmentally attractive catalyst for various organic transformations. researchgate.netscirp.orgshirazu.ac.ir

Material Science Applications and Polymer Chemistry

Integration of 3-Dodecylbenzenesulfonic Acid as a Dopant in Conducting Polymers

This compound (DBSA) plays a crucial dual role in the synthesis of conducting polymers like polyaniline (PANI), acting as both a dopant and a surfactant. nih.govcore.ac.ukplaschina.com.cn This dual functionality is instrumental in improving the processability of PANI, a significant challenge for this class of polymers. core.ac.uk The bulky nature of DBSA, with its polar head and long non-polar tail, facilitates the formation of soluble and conductive PANI complexes. nih.govcore.ac.uk

Synthesis and Characterization of DBSA-Doped Polyaniline (PANI)

The synthesis of DBSA-doped polyaniline (PANI-DBSA) is often achieved through chemical oxidative polymerization. nih.govplaschina.com.cn In this process, aniline (B41778) monomers are polymerized in the presence of an oxidant, such as ammonium (B1175870) persulfate (APS), and DBSA. plaschina.com.cnresearchgate.net The DBSA molecules protonate the PANI backbone, leading to its conductive emeraldine (B8112657) salt form, and the long alkyl chains of DBSA enhance the solubility of the resulting polymer in organic solvents. nih.govresearchgate.net

Various methods are employed for the synthesis, including emulsion polymerization, where DBSA acts as an emulsifier, researchgate.nettandfonline.com and inverse emulsion polymerization. jsirjournal.com One-step in-situ polymerization is another common technique, though it often involves organic solvents like toluene. abmproceedings.com.br To address environmental concerns, synthesis in aqueous media with additives like isopropanol (B130326) and acetone (B3395972) has been explored to improve the dissolution of DBSA. abmproceedings.com.br Interfacial polymerization has also been utilized to produce PANI-DBSA with controlled morphologies, such as nanorods. scite.aitu-braunschweig.de

Characterization of PANI-DBSA is performed using various analytical techniques. Fourier Transform Infrared Spectroscopy (FTIR) is used to confirm the chemical structure and the presence of DBSA in the polymer matrix. researchgate.netanalis.com.my UV-Visible absorption spectrometry helps to identify the electronic transitions characteristic of the doped, conductive state of PANI. researchgate.net The morphology and microstructure of the synthesized polymer are examined using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), which can reveal features like nanoparticles, nanorods, or fibrillar structures depending on the synthesis conditions. researchgate.netresearchgate.net X-ray Diffraction (XRD) provides information on the crystallinity of the material, which is often amorphous in nature. ucm.esniscpr.res.in

Influence of Doping Concentration on Polymer Properties

The concentration of this compound (DBSA) as a dopant significantly impacts the properties of polyaniline (PANI). Research indicates that the electrical conductivity of PANI-DBSA is highly dependent on the DBSA concentration. ucm.esanalis.com.my

Studies have shown that as the concentration of DBSA increases, the electrical conductivity of PANI generally rises to an optimal point, after which it begins to decline. analis.com.myanalis.com.my For instance, one study observed that the conductivity increased with DBSA concentration up to 1.65 mmol, and then decreased with further increases in concentration. analis.com.myanalis.com.my Another investigation found that the electrical conductivity of PANI-DBSA increased continuously with DBSA concentration up to approximately 1.25 M, reaching values around 30 S/cm, before declining at 1.5 M. ucm.es This decrease at higher concentrations is attributed to the surfactant nature of DBSA, where competition between adjacent DBSA molecules can hinder the protonation of PANI. ucm.es

The doping level, which can be estimated by the sulfur-to-nitrogen (S/N) ratio from elemental analysis, also varies with DBSA concentration. ucm.es A study found a positive linear correlation between the electrical conductivity and the doping level. ucm.es The S/N ratio was observed to increase up to a DBSA concentration of 1.25 M and then decrease. ucm.es

The concentration of DBSA also influences the morphology and thermal properties of the polymer. analis.com.myutem.edu.my Changes in DBSA concentration can affect the molecular arrangement within the PANI structure. analis.com.myanalis.com.my This can lead to variations in the morphology, from granular particles to more aggregated structures at higher concentrations. utem.edu.mycore.ac.uk Differential scanning calorimetry (DSC) has shown that the enthalpy values of PANI-DBSA change with varying dopant concentrations, reflecting these alterations in molecular arrangement. analis.com.myanalis.com.my

Interactive Data Table: Effect of DBSA Concentration on PANI Conductivity

DBSA Concentration (mmol)Conductivity (S/m)
0 (Pristine PANI)8.77
1.20Varies
1.6513.37
2.00Decreases
2.50Decreases

Note: The data indicates a general trend where conductivity initially increases with DBSA concentration and then decreases. The value for 1.20 mmol was part of the increasing trend but not explicitly quantified in the source. analis.com.my

Microstructure and Morphology Control in Doped Polymer Systems

The microstructure and morphology of polymers doped with this compound (DBSA) are significantly influenced by the synthesis conditions and the concentration of the dopant. researchgate.netscientific.net The use of DBSA allows for considerable control over the final structure of the polymer.

In the case of polyaniline (PANI), doping with DBSA can lead to the formation of distinct morphologies compared to those obtained with other dopants like hydrochloric acid (HCl). researchgate.net While HCl-doped PANI often consists of granular particles, DBSA-doped PANI tends to form long fibrils. researchgate.net This difference in morphology can be attributed to the surfactant properties of DBSA, which can self-assemble into structures that act as templates for the polymer growth. scite.ai

The concentration of DBSA plays a critical role in determining the morphology. core.ac.ukscientific.net For instance, in the electrochemical polymerization of polypyrrole (PPy), low concentrations of DBSA resulted in no obvious microstructures, whereas increasing the concentration led to the formation of novel "chayote-like" and "flower-like" microstructures. scientific.net Similarly, for PANI, at high molar concentrations of DBSA, its surfactant nature causes agglomerates to evolve into a smooth enveloping layer with no identifiable particle structures. ucm.es This layer can form a continuous network in compression-molded samples, which is a key factor in creating conductive pathways. ucm.es

Interfacial polymerization is another technique that leverages DBSA to control morphology, enabling the fabrication of PANI nanorods with diameters ranging from 40 nm to 1 µm. scite.ai The molar ratio of aniline to the oxidant, the DBSA concentration, and the reaction temperature all influence the size and shape of the resulting nanostructures. scite.ai Lower DBSA concentrations and lower temperatures have been found to favor the formation of rod-like PANI nanostructures with smaller diameters. scite.ai The use of soft templates like DBSA is advantageous as they are easy to remove after polymerization, allowing the microstructure of the polymer to be maintained. scite.ai

Role of this compound in Polymerization Processes

This compound (DBSA) is a versatile compound in polymerization, primarily utilized for its surfactant properties. silverfernchemical.commdpi.com It is a highly effective anionic surfactant known for its strong wetting, dispersing, and emulsifying capabilities. silverfernchemical.com

Emulsifier Functionality in Latex Polymerization

In latex polymerization, this compound (DBSA) serves as a primary emulsifier, crucial for stabilizing the formulation. silverfernchemical.com It is commonly used in the emulsion polymerization of various polymers, including those used in paints, coatings, and adhesives. silverfernchemical.com

Emulsion polymerization is a technique that yields high molecular weight polymers and allows for a high rate of polymerization. jsirjournal.com This method involves dispersing a monomer in a continuous phase, typically water, with the aid of a surfactant like DBSA. jsirjournal.com DBSA can also act as a catalyst in certain polymerization reactions, such as the cationic emulsion polymerization of octamethylcyclotetrasiloxane (B44751) (D4). mdpi.comnih.gov In this process, DBSA functions as both a surfactant and a polymerization initiator. mdpi.com

The concentration of DBSA can influence the characteristics of the resulting latex. For instance, in the polymerization of D4, the monomer conversion increases with higher DBSA concentrations. mdpi.com Furthermore, there is an optimal DBSA concentration for achieving the smallest particle size in the final silicone polymer dispersion. mdpi.com

DBSA is also employed in the synthesis of conductive polymer latexes. For example, it is used as a surfactant and dopant in the emulsion polymerization of aniline to create conductive polyaniline (PANI) dispersions. tandfonline.comrsc.org Similarly, it acts as a surfactant and dopant in the dispersion polymerization of pyrrole (B145914) within a natural rubber latex to form a conductive interpenetrated polymer network. tandfonline.com

Stabilization Mechanisms in Polymer Dispersions

In polymer dispersions, this compound (DBSA) functions as a stabilizer, preventing the agglomeration and coagulation of polymer particles. silverfernchemical.comallenpress.com Its role is particularly important in the creation of stable aqueous dispersions of polymers like polyaniline (PANI). researchgate.net

The stabilization mechanism of DBSA is rooted in its amphiphilic nature, possessing a hydrophilic sulfonic acid head and a hydrophobic dodecylbenzene (B1670861) tail. In an aqueous medium, DBSA molecules can form micelles, which are aggregates where the hydrophobic tails are oriented inwards and the hydrophilic heads face outwards towards the water. analis.com.my During emulsion polymerization, these micelles can encapsulate monomer droplets, providing a site for polymerization to occur. analis.com.my

As the polymer chains grow, the DBSA molecules adsorb onto the surface of the newly formed polymer particles. The negatively charged sulfonate groups of the DBSA molecules extend into the aqueous phase, creating an electrostatic repulsion between the particles. This repulsion prevents the particles from coming close enough to aggregate, thus ensuring the stability of the dispersion or latex.

In the context of natural rubber (NR) latex, the presence of DBSA has been shown to enhance the stability of the latex when blended with PANI. allenpress.com The similarity in structure between DBSA and other surfactants like sodium dodecylbenzene sulfonate (SDBS) can contribute to this enhanced stability. allenpress.com The surfactant properties of DBSA also help to reduce the surface energy at the interface between PANI and the NR matrix, leading to better dispersion of the conductive polymer within the rubber phase. allenpress.com This improved dispersion not only stabilizes the blend but also enhances its mechanical and electrical properties. allenpress.com

Advanced Materials Development Utilizing this compound

This compound (3-DBSA), a member of the linear alkylbenzene sulfonate class of compounds, is increasingly being explored for its utility in the development of advanced materials. Its amphiphilic nature, combining a hydrophilic sulfonic acid head and a hydrophobic dodecyl chain, along with its ability to act as both a dopant and a surfactant, makes it a versatile molecule in polymer chemistry and material science.

Coatings and Surface Modification Research

This compound plays a significant role in the formulation of specialized coatings and in the chemical modification of surfaces to impart desired properties such as conductivity and improved dispersion. Its function often involves acting as a dopant for conducting polymers or as a surfactant to stabilize particle dispersions.

One key area of research is its use in creating conductive polymer composites. For instance, 3-DBSA has been instrumental in the synthesis of electrically conductive core-shell nanocomposites. In a notable study, γ-Alumina (γ-Al2O3) nanoparticles were surface-modified using polyaniline (PANI) doped with dodecylbenzene sulfonic acid (DBSA). mdpi.comresearchgate.net In this process, DBSA acts as both a surfactant and a dopant. mdpi.com The in-situ polymerization of aniline on the surface of the γ-Al2O3 nanoparticles resulted in a core-shell structure where the alumina (B75360) nanoparticles were thoroughly coated with the conductive PANI-DBSA complex. mdpi.comresearchgate.net The conductivity of these nanocomposites is dependent on the weight ratio of aniline to γ-Al2O3, with a conductivity of approximately 0.72 S/cm achieved at a weight ratio of 3/1. mdpi.comresearchgate.net As the amount of insulating γ-Al2O3 nanoparticles increases, the conductivity of the resulting composite decreases. mdpi.comresearchgate.net

Conductivity of PANI-DBSA/γ-Al2O3 Nanocomposites

Aniline/γ-Al2O3 Weight RatioConductivity (S/cm)Reference
3/1~0.72 mdpi.comresearchgate.net

Furthermore, DBSA is utilized as a strong acid catalyst for amino crosslinked coatings. targetmol.com It also serves as a dopant in the preparation of polypyrrole (PPy) coatings for applications like in-tube solid-phase microextraction. frontiersin.org The use of DBSA as a dopant in PPy coatings enhances the thermal and mechanical stability and improves the adsorbent performance due to the presence of the sulfonic acid group, benzene (B151609) ring, and the long alkyl chain. frontiersin.org A chemical oxidation method for preparing these coatings results in better uniformity and adhesion compared to other techniques. frontiersin.org

In another application, DBSA has been investigated as a modifier for poly(4,4-diphenylether-5,5-dibenzimidazole) (OPBI) films, which are used as proton exchange membranes. upc.edu The addition of DBSA, with its long alkyl chain, aromatic ring, and sulfonic acid group, is intended to plasticize the film, enhance miscibility with the polymer chains, and act as a proton donor/acceptor to aid in conduction. upc.edu

Applications in Oilfield Chemical Formulations (e.g., as Dispersing Agents)

In the oil and gas industry, this compound and its derivatives are critical components in various chemical formulations, primarily for their roles as emulsifiers and dispersing agents. silverfernchemical.com These properties are essential for managing and resolving issues related to the complex fluid mixtures encountered in oilfields.

A significant application of DBSA is as an asphaltene dispersant. acs.org Asphaltenes are complex hydrocarbon molecules found in crude oil that can precipitate and deposit in wellbores, pipelines, and processing equipment, leading to blockages and production losses. google.com DBSA is injected into wellbores to mitigate these asphaltene deposition problems. acs.org The mechanism involves the interaction of DBSA with asphaltene molecules, which alters their dispersion in the crude oil. acs.org This helps to prevent their aggregation and subsequent deposition.

Research has shown that the concentration of DBSA can significantly impact the stability of water-in-oil (W/O) emulsions, which are commonly found in crude oil production. acs.org The addition of DBSA affects the adsorption behavior of asphaltenes at the oil-water interface, which in turn influences emulsion stability. acs.org The effectiveness of DBSA as a dispersant and its impact on emulsion stability are also temperature-dependent. For example, at temperatures above the wax appearance temperature (WAT), the strength of the interfacial structure is the primary factor affecting emulsion stability. acs.org Below the WAT, the flowability of the oil phase at low temperatures becomes the dominant factor. acs.org

DBSA is also used in formulations designed to remove paraffin (B1166041) wax deposits, which, similar to asphaltenes, can obstruct the flow of oil. google.com In these applications, alkylaryl sulfonic acids like DBSA are key ingredients. google.com

Summary of this compound Applications in Oilfield Chemicals

Application AreaFunctionKey Research FindingReference
Asphaltene ControlDispersing AgentInjected into wellbores to alleviate asphaltene deposition by altering their dispersion in crude oil. acs.org
Emulsion ManagementEmulsifier/DemulsifierAffects the stability of water-in-oil emulsions by modifying the adsorption of asphaltenes at the oil-water interface. acs.org
Paraffin Wax RemovalDispersing AgentA preferred acid in formulations for melting and dispersing paraffin wax deposits in production equipment. google.com
General Oilfield ChemicalsPrimary EmulsifierUsed to stabilize formulations in various oilfield chemical products. silverfernchemical.com

The versatility of DBSA extends to its use as a primary emulsifier in a broad range of oilfield chemicals, contributing to the stability of various formulations. silverfernchemical.comconsolidated-chemical.com Its effectiveness as a surfactant is fundamental to processes such as enhanced oil recovery and in the formulation of drilling fluids. consolidated-chemical.com

Environmental Behavior and Degradation Studies

Biodegradation Pathways and Rates of 3-Dodecylbenzenesulfonic Acid

Under aerobic conditions, this compound undergoes rapid and complete biodegradation. cler.com The process is initiated by microorganisms through the oxidation of the terminal carbon of the alkyl chain, a process known as ω-oxidation. This is followed by the shortening of the alkyl chain via β-oxidation, leading to the formation of sulfophenylcarboxylic acids (SPCs). researchgate.netindustrialchemicals.gov.au These intermediates are then further degraded through the cleavage of the benzene (B151609) ring and subsequent desulfonation, ultimately resulting in mineralization to carbon dioxide, water, and sulfate (B86663) ions. atamanchemicals.comresearchgate.netindustrialchemicals.gov.au

The rate of aerobic biodegradation is influenced by factors such as temperature, with optimal degradation occurring between 10 and 25°C. who.int In various environmental compartments, the half-life for aerobic degradation of LAS is estimated to be 1-8 days in river water, 1-2 days in sediments, and 5-10 days in marine systems. who.int Studies have demonstrated high removal efficiency in wastewater treatment plants, with over 99% of the LAS load being removed through aerobic biodegradation. regulations.gov The fungus Penicillium chrysogenum has also shown a high capacity for metabolizing LAS, achieving over 99% biodegradation in a synthetic medium. bohrium.com

Table 1: Aerobic Biodegradation Rates of Linear Alkylbenzene Sulfonates (LAS)

EnvironmentHalf-LifeReference
River Water1-8 days who.int
Sediments1-2 days who.int
Marine Systems5-10 days who.int
Soil7-22 days industrialchemicals.gov.au

Historically, this compound was considered resistant to biodegradation under anaerobic conditions. nih.govcabidigitallibrary.org However, more recent research has demonstrated that it can be biodegraded in the absence of oxygen, albeit at a slower rate than aerobic degradation. cler.comacs.org In anaerobic environments, such as in some sediments and wastewater treatment digesters, a different degradation pathway is initiated. cler.comacs.org Evidence suggests that the anaerobic degradation of LAS proceeds through the addition of fumarate (B1241708) to the alkyl chain, which then leads to the formation of sulfophenyl carboxylic acids (SPCs). acs.orgeuropa.eu

Studies in anoxic marine sediments have reported LAS degradation percentages of up to 79% over 165 days. acs.org In upflow anaerobic sludge blanket (UASB) reactors, removal efficiencies of 64-85% have been observed. nih.gov One study found that under thermophilic methanogenic conditions, 20% of the bioavailable C12 LAS was biotransformed. nih.gov The presence of alternative electron acceptors, such as nitrate, can also facilitate anaerobic degradation. nih.gov

Table 2: Anaerobic Biodegradation of Linear Alkylbenzene Sulfonates (LAS) in Different Systems

SystemDegradation/RemovalTimeframeReference
Anoxic Marine SedimentsUp to 79%165 days acs.org
Upflow Anaerobic Sludge Blanket (UASB) Reactor64-85% removalNot specified nih.gov
Lab-scale CSTR (methanogenic)20% biotransformationNot specified nih.gov

Aerobic Degradation Mechanisms

Chemical and Photolytic Degradation Research

This compound is hydrolytically stable. Studies conducted according to OECD Guideline 111 have shown less than 10% hydrolysis after 5 days at various pH levels (4.0, 7.0, and 9.0) and a temperature of 50°C. oecd.orgeuropa.eu This indicates a half-life of greater than one year, confirming its stability against hydrolysis in typical environmental conditions. europa.eu

In the atmosphere, the indirect photolysis of dodecylbenzenesulfonic acid is estimated to have a half-life of 7.8 hours, based on modeling with the AOPWIN model. oecd.org In aquatic environments, linear alkylbenzene sulfonates are susceptible to photodegradation. regulations.gov One study reported 80% photodegradation at 223 nm within 10 hours. regulations.gov

Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants, including this compound. routledge.commdpi.com These processes generate highly reactive hydroxyl radicals that can break down the complex molecule. mdpi.com

The Fenton process (using hydrogen peroxide and ferrous ions) and photo-Fenton processes have demonstrated high efficiency in removing LAS from aqueous solutions. mdpi.com One study achieved 90.5% removal of sodium dodecylbenzenesulfonate (SDBS) using a Fenton-like process under optimal conditions. Other AOPs, such as ozonation, UV/H2O2, and ultrasonic irradiation, are also employed for the remediation of water contaminated with such surfactants. routledge.comkirj.ee The combination of UV radiation with H2O2 or O3 can enhance the production of hydroxyl radicals, leading to more efficient degradation. mdpi.commdpi.com

Phototransformation Studies in Aquatic and Atmospheric Environments

Environmental Fate Modeling and Distribution Predictions (e.g., Fugacity Modeling, Adsorption/Desorption)

The environmental distribution of this compound, a member of the linear alkylbenzene sulfonate (LAS) group, is governed by its physicochemical properties and interactions within various environmental compartments. Modeling and experimental studies are crucial for predicting its behavior, mobility, and ultimate fate.

Fugacity Modeling

Fugacity models, such as the Equilibrium Criterion (EQC) Level III model, are used to predict the environmental partitioning of chemicals. For dodecylbenzenesulfonic acid (DBS), which includes the 3-dodecyl isomer, modeling provides insights into its distribution when released into the environment. oecd.org Due to its very low modeled vapor pressure (3×10⁻¹³ Pa), the substance has negligible volatility. oecd.org

A Level III Fugacity model for a Type 2 chemical predicts the following distribution patterns based on different release scenarios oecd.org:

Equal Release to Air, Soil, and Water: When released equally into these three compartments, the acid is expected to predominantly partition to soil (65%) and water (32%). oecd.org A smaller fraction will be found in sediment (2.5%), with a negligible amount in the air (0.5%). oecd.org

Exclusive Release to Water: If the acid is released only to water, it will primarily remain in the water compartment (93%), with the remainder partitioning to sediment (7%). oecd.org

Exclusive Release to Soil: If released solely to soil, it is predicted to stay almost entirely within this compartment (100%). oecd.org

It is important to note that while fugacity modeling is useful, the environmental partitioning of LAS is not solely a function of its hydrophobicity. oecd.org Other factors, such as partitioning to positively charged substrates in soils and sediments, also play a significant role. oecd.org

Adsorption/Desorption

Adsorption to soil, sediment, and sludge is a key process influencing the environmental fate of dodecylbenzenesulfonic acid. The substance adsorbs quite strongly to solids. cabidigitallibrary.org The soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc) are critical parameters for quantifying this behavior.

Research has determined a soil-water partition coefficient (Kd) of 3210 L/kg for a C12 LAS in activated sludge with an organic carbon content of 26%. oecd.org In river sediment, a Kd value of 330 L/kg was determined. jsda.org An organic carbon-water partition coefficient (Koc) value of 9076 has been obtained for a C12 LAS using the OECD TG 106 method. oecd.org The sorption and desorption equilibria for LAS in activated sludge are achieved very rapidly. jsda.org

Studies have also investigated the use of biochar for the adsorption of dodecylbenzene (B1670861) sulfonic acid (DBSA). In one study, biochars were prepared from corn straw (C) and poplar leaf (P) at pyrolysis temperatures of 300 °C and 700 °C (C300, C700, P300, P700). mdpi.comresearchgate.net The adsorption kinetics showed that the process was relatively slow but faster than on soils. mdpi.com For C700, P300, and P700, equilibrium was nearly reached within 10 hours, with removal efficiencies of 91.05%, 81.69%, and 85.28%, respectively. mdpi.com For C300, equilibrium was approached in 48 hours with a removal efficiency of 89.50%. mdpi.comresearchgate.net The pseudo-second-order kinetic model was found to be most suitable for describing the adsorption kinetics, indicating that chemical adsorption is the rate-limiting mechanism. mdpi.comresearchgate.net

Adsorption isotherm experiments showed that the data for C300 fit a linear model, while the data for the other biochars (C700, P300, P700) were better described by the Langmuir model. mdpi.comresearchgate.net Biochars produced at higher temperatures demonstrated enhanced adsorption capacity. mdpi.com The maximum adsorption capacities (qmax) followed the order of P700 > C700 > P300. mdpi.comresearchgate.net The mechanisms behind the adsorption are complex and include partition, anion exchange, and the formation of hydrogen bonds, covalent bonds, and charge transfer. mdpi.com

Advanced Analytical Methodologies for 3 Dodecylbenzenesulfonic Acid

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in the study of 3-DBSA, offering insights into its molecular structure, functional groups, and interactions with other molecules.

Fourier Transform Infrared (FTIR) Spectroscopy for Intermolecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and studying intermolecular interactions involving 3-DBSA. The analysis of the FTIR spectrum of 3-DBSA reveals characteristic absorption bands that correspond to specific vibrational modes within the molecule.

In studies of binary mixtures, such as 3-DBSA and acetone (B3395972), FTIR is instrumental in investigating intermolecular forces. koyauniversity.org For instance, shifts in the O-H stretching vibration to a higher wavenumber in such mixtures indicate intermolecular interactions through hydrogen bonding. researchgate.net Similarly, a slight shift in the C=O stretching peak of acetone when mixed with 3-DBSA points to interactions between the two components. researchgate.net Research on the interaction between 3-DBSA nanoemulsions and asphaltenes has shown that the disappearance of the free –OH bond peak at 3606 cm⁻¹ and the enhancement of the hydrogen-bonded –OH peak at 3365 cm⁻¹ indicate strong hydrogen bonding between the DBSA nanoemulsions and asphaltene molecules. rsc.org These spectral changes provide quantitative evidence of intermolecular interactions, which are crucial for understanding the compound's behavior in various formulations. rsc.org

Key FTIR Spectral Features for 3-DBSA and its Interactions:

Vibrational ModeWavenumber (cm⁻¹)Interpretation
Free –OH stretch3606Indicates the presence of non-hydrogen-bonded hydroxyl groups. rsc.org
Hydrogen-bonded –OH stretch3365Indicates hydroxyl groups involved in hydrogen bonding. rsc.org
C=O stretch (pure acetone)1715Characteristic carbonyl group vibration in acetone. researchgate.net

This table is interactive. Click on the headers to sort the data.

UV-Visible Spectroscopy for Structural Elucidation

UV-Visible spectroscopy is a valuable technique for elucidating the electronic structure of molecules like 3-DBSA. slideshare.netscribd.com The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, which is a plot of absorbance versus wavelength, provides information about the chromophores present in the molecule.

For aromatic compounds like 3-DBSA, the benzene (B151609) ring acts as a chromophore. The UV-Visible spectrum can be used to confirm the presence of the aromatic ring and to study how its electronic environment is affected by substituents or interactions with other molecules. For example, in studies involving the doping of polymers like poly(3-hexylthiophene) (P3HT) with DBSA, UV-Vis spectroscopy reveals changes in the electronic structure of the polymer. The appearance of new absorption peaks and shifts in existing peaks (red or blue shifts) can indicate the nature of the interaction and the formation of new electronic states, such as polarons or bipolarons. researchgate.net These spectral changes are indicative of the doping effect and the alteration of the material's electronic properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-Dodecylbenzenesulfonic acid. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹³C NMR spectrum of a DBSA-modified polymer, the chemical shifts of the methyl and methylene (B1212753) units of the DBSA can be identified in the range of 14 ppm to 40 ppm. upc.edu The peaks corresponding to the benzene and imidazole (B134444) rings of the polymer are typically observed between 100-160 ppm. upc.edu The presence of the DBSA molecule can cause splitting of these aromatic peaks due to the different chemical environments of the phenyl C=C of DBSA and the aromatic rings of the polymer. upc.edu

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. The chemical shifts, splitting patterns (multiplicity), and integration of the peaks in the ¹H NMR spectrum allow for the complete assignment of the protons in the 3-DBSA molecule, including those in the dodecyl chain and the benzene ring. The correlation of ¹H and ¹³C NMR data, often aided by 2D NMR techniques like COSY and HMBC, provides definitive structural confirmation. ipb.pt

Typical ¹³C NMR Chemical Shift Ranges for 3-DBSA Moieties:

Carbon TypeChemical Shift (ppm)
Methyl (CH₃) and Methylene (CH₂) units in the dodecyl chain14 - 40 upc.edu
Aromatic carbons (C=C) in the benzene ring100 - 160 upc.edu

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Spectrofluorimetric Determination Methods

Spectrofluorimetry is a highly sensitive analytical technique that can be used for the quantitative determination of fluorescent compounds. While 3-DBSA itself is not strongly fluorescent, methods can be developed that utilize fluorescence quenching or enhancement for its determination.

For instance, a simple and sensitive spectrofluorimetric method for the determination of dodecyl benzene sulfonic acid sodium has been developed. wikigenes.orgresearchgate.net Such methods often involve the use of a fluorescent probe whose fluorescence is altered in the presence of the analyte. The change in fluorescence intensity is proportional to the concentration of the analyte, allowing for its quantification. These methods can be optimized for parameters such as pH, reaction time, and reagent concentrations to achieve high sensitivity and selectivity. koyauniversity.org The limits of detection (LOD) and quantification (LOQ) for such methods can be very low, making them suitable for trace analysis. koyauniversity.org

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating 3-DBSA from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation, identification, and quantification of this compound. The method's versatility allows for its application in various matrices, from pharmaceutical formulations to environmental samples. chromatographytoday.comresearchgate.net

A common approach for analyzing DBSA is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. scielo.brsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For the analysis of linear alkylbenzene sulfonates (LAS), including DBSA, the mobile phase often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. scielo.brsielc.com The addition of a salt, such as sodium perchlorate (B79767), to the mobile phase can improve the separation. scielo.br

Detection in HPLC is typically achieved using a UV detector, as the benzene ring in 3-DBSA absorbs UV light. scielo.br Fluorescence detectors can also be employed for enhanced sensitivity, especially after derivatization or when analyzing trace amounts. scielo.br Method development in HPLC involves optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve the desired separation and sensitivity. scielo.br The method is then validated for linearity, precision, accuracy, and limits of detection and quantification to ensure reliable results. scielo.br

Typical HPLC Conditions for this compound Analysis:

ParameterConditionReference
Column C8 or C18 reversed-phase scielo.br
Mobile Phase Acetonitrile/Water with phosphoric acid or Methanol/Sodium perchlorate solution scielo.brsielc.com
Detector UV or Fluorescence scielo.br

This table is interactive. Click on the headers to sort the data.

Gas Chromatography (GC) for Impurity Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, due to its low volatility, this compound, like other alkylbenzene sulfonic acids, cannot be directly analyzed by GC. The analysis, therefore, necessitates a derivatization step to convert the sulfonic acid into a more volatile form. scielo.br A common approach is esterification, for example, converting the sulfonic acid to its methyl ester, which is sufficiently volatile for GC analysis. researchgate.net This derivatization allows for subsequent separation and identification, often by coupling the gas chromatograph to a mass spectrometer (GC-MS). researchgate.net

GC analysis is crucial for identifying and quantifying impurities in commercial this compound, which can arise from the manufacturing process. The production of linear alkylbenzene sulfonates often involves side reactions, leading to various impurities that may be difficult to separate from the primary product. cir-safety.org GC and GC-MS have been successfully employed to detect several types of these process-related impurities. cir-safety.org

Key research findings from GC analysis of related linear alkylbenzene sulfonates reveal the presence of:

Isomers and Homologues: GC offers excellent capability for achieving complete separation of different homologues and isomers, which is critical as their properties can vary. researchgate.net

Unsulfonated Materials: Neutral oil (unsulfonated alkylbenzenes) is a common impurity. cir-safety.org

Side-Reaction Products: Analysis of commercial linear alkylbenzene sulfonate samples has identified impurities such as dialkyltetralins, dialkylnaphthalenes, and dialkylindanes. cir-safety.org In some samples, dialkyltetralins were found in concentrations up to 15%. cir-safety.org

Below is a table summarizing potential impurities identified in commercial dodecylbenzenesulfonate products through analytical methods including GC.

Impurity ClassSpecific ExamplesAnalytical ContextReference
Unsulfonated MaterialNeutral OilDetected in Sodium Dodecylbenzenesulfonate. cir-safety.org
Alkylation By-productsDialkyltetralinsDetected in concentrations of 0% to 15% in commercial Linear Alkylbenzenesulfonates. cir-safety.org
Alkylation By-productsDialkylnaphthalenesDetected in concentrations of 0% to 0.25% in commercial Linear Alkylbenzenesulfonates. cir-safety.org
Alkylation By-productsDialkylindanesDetected in concentrations approximately one-tenth of that of alkyltetralins. cir-safety.org
Inorganic ImpuritiesSulfates (as TEA hydro-sulfate)Found at a maximum of 4.0% in TEA-Dodecylbenzenesulfonate. cir-safety.org

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of materials like this compound (DBSA). Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common methods used for this purpose. acs.orgresearchgate.net

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of a substance and to study its decomposition profile. jsirjournal.com For DBSA, TGA is often used to study its behavior as a dopant in polymers. The TGA thermogram of DBSA-doped polyaniline (PANI) shows distinct weight loss stages. mdpi.com The initial weight loss below 100°C is attributed to the evaporation of water. mdpi.com A subsequent, distinct weight loss stage is assigned to the loss of the DBSA dopant, which indicates its decomposition or volatilization temperature range. mdpi.com A final stage at higher temperatures corresponds to the degradation of the main polymer backbone. mdpi.com

Research on DBSA-doped PANI has provided specific temperature ranges for the thermal decomposition of the DBSA component.

Decomposition StageTemperature Range (°C)DescriptionReference
1Below 100 °CEvaporation of water molecules. mdpi.com
2210 °C - 295 °CLoss of DBSA dopants from the polymer matrix. mdpi.com
3310 °C - 680 °CDecomposition of the PANI polymer chain. mdpi.com

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect and quantify the energy changes associated with thermal transitions, such as melting, crystallization, and glass transitions. nih.govanalis.com.my In the analysis of DBSA-containing materials, DSC provides data on melting temperatures (Tm) and the enthalpy of fusion (ΔH), which is the energy required to melt the substance. analis.com.my This information gives insight into the molecular arrangement and crystal structure of the material. analis.com.my While data for pure this compound is scarce, studies on polyaniline doped with DBSA (PANI-DBSA) illustrate the type of data obtained.

The following table shows example DSC data for pristine PANI and a PANI-DBSA composite, demonstrating the information that can be derived from a DSC thermogram.

SampleOnset Temperature (To), °CMelting Temperature (Tm), °CEnthalpy of Fusion (ΔH), J/gReference
Pristine PANI50.3197.77210.29 analis.com.my
PANI-DBSADSC thermograms show differing melting points and enthalpies of fusion depending on the concentration of DBSA, indicating an effect on the molecular arrangement. analis.com.my

Theoretical and Computational Chemistry of 3 Dodecylbenzenesulfonic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and reactivity of 3-Dodecylbenzenesulfonic acid. DFT calculations at the B3LYP/6-311G(d,p) level have been employed to optimize the geometry of DBSA and determine its structural, energetic, and thermodynamic parameters. aljest.net These calculations provide a detailed understanding of bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The reactivity of DBSA can be assessed through the analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's kinetic stability and reactivity. aljest.net For DBSA, molecular orbital calculations indicate a high reactivity, which facilitates electrophilic interactions with other substances. aljest.net

Furthermore, DFT has been used to study the interaction of DBSA with other molecules and surfaces. For instance, a combined DFT and experimental study investigated the reactivity of CsPbBr3 nanocrystals towards various ligands, including DBSA. acs.org The calculations demonstrated that the high acidity of DBSA (pKa = -1.8) leads to the etching and complete degradation of the nanocrystals. acs.orgnih.gov This highlights the power of quantum chemical calculations in predicting the chemical behavior and reactivity of DBSA in complex systems.

Molecular Dynamics Simulations for Interfacial Phenomena and Aggregation Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of this compound, particularly its role in interfacial phenomena and aggregation. These simulations model the interactions between DBSA molecules and their environment over time, providing insights into processes that are difficult to observe experimentally.

MD simulations have been used to study the aggregation of DBSA and its effect on other molecules, such as asphaltenes. acs.orgacs.orgnih.gov These studies have shown that DBSA can reduce the rate and degree of asphaltene aggregation by forming a protective shell around asphaltene molecules and aggregates, thereby preventing their flocculation. acs.org The simulations reveal that the primary driving force for this interaction is the stacking of polyaromatic cores, with polar group associations also playing a role. acs.org

The self-assembly and aggregation behavior of DBSA in aqueous solutions, often in combination with other surfactants, have also been explored using MD simulations. semanticscholar.org These simulations can visualize the formation of micelles and other aggregates, providing information on their size, shape, and structure. mdpi.comnih.gov By analyzing parameters like the radial distribution function and probability distribution function, researchers can understand how solutes like benzene (B151609) and dodecane (B42187) are solubilized within DBSA micelles and how this affects the interfacial properties. mdpi.comnih.gov For instance, simulations have shown that benzene molecules can move freely within the micelle core, while dodecane is more confined. mdpi.com

The table below summarizes key findings from MD simulations on the aggregation behavior of DBSA.

System Studied Key Findings from MD Simulations Reference
Asphaltene aggregation with DBSADBSA reduces the rate and degree of asphaltene aggregation. A protective shell of DBSA forms around asphaltene aggregates. acs.org
DBSA and asphaltene interactionsDBSA can weaken asphaltene aggregates by breaking hydrogen bonds. acs.org
Dodecylbenzenesulfonate (DBS) micelles with solutesBenzene molecules are mobile within the micelle core, while dodecane is confined. Benzene increases the interfacial area per monomer. mdpi.com

Modeling of Thermodynamic Properties in Binary Liquid Mixtures

The thermodynamic properties of binary liquid mixtures containing this compound have been investigated both experimentally and through theoretical modeling. These studies are crucial for understanding the non-ideal behavior of such mixtures and the intermolecular interactions that govern their properties.

One notable study focused on the binary mixture of DBSA and acetone (B3395972) at various temperatures. koyauniversity.orgkoyauniversity.org Experimental data for density, viscosity, and surface tension were used to calculate excess molar volume (VE), viscosity deviation (Δη), and other excess properties. koyauniversity.org The Prigogine–Flory–Patterson (P-F-P) theory was successfully applied to correlate the experimental excess molar volume data. researchgate.netbanglajol.info The analysis revealed positive excess molar volumes across the entire mole fraction range, with contributions from pressure, interaction, and free volume terms being compared. researchgate.netbanglajol.info

The Eyring-Flory-Huggins theory was utilized to estimate the viscosity deviation, which was found to be negative for all temperatures and mole fractions studied. banglajol.info This negative deviation suggests that the attractive forces between unlike molecules (DBSA and acetone) are weaker than those between like molecules. banglajol.info The increase in the negative deviation with temperature indicates a further decrease in these attractive forces. banglajol.info

The following table presents a summary of the experimentally determined and theoretically modeled thermodynamic properties for the DBSA-acetone binary mixture.

Thermodynamic Property Observation/Theoretical Model Key Finding Reference
Excess Molar Volume (VE)Experimental & Prigogine–Flory–Patterson (P-F-P) theoryPositive values across all mole fractions and temperatures, indicating expansion on mixing. researchgate.netbanglajol.info
Viscosity Deviation (Δη)Experimental & Eyring-Flory-Huggins theoryNegative values, suggesting weaker interactions between DBSA and acetone compared to self-interactions. banglajol.info
Molar Excess Gibbs Free Energy DeviationExperimentalNegative values were observed. koyauniversity.org
Intermolecular InteractionFTIR SpectroscopyWeak hydrogen bonding was observed in the mixture. koyauniversity.org

Prediction of Spectroscopic Features and Electronic Properties

Computational methods are valuable for predicting the spectroscopic features and electronic properties of this compound. These predictions can complement and help interpret experimental spectroscopic data.

Fourier Transform Infrared (FTIR) spectroscopy has been used in conjunction with theoretical studies to investigate intermolecular interactions in DBSA-containing systems. koyauniversity.orgkoyauniversity.org For the DBSA-acetone binary mixture, FTIR spectra supported the findings from thermodynamic studies, indicating weak hydrogen bonding between DBSA and acetone molecules. koyauniversity.org

The electronic properties of materials containing DBSA have also been explored. For instance, the electronic properties of polyaniline doped with dodecylbenzenesulfonic acid (PANI-DBSA) and blended with poly(methyl methacrylate) (PMMA) have been studied. researchgate.net These studies involve measuring current density-voltage (J-V) and capacitance-voltage (C-V) characteristics, which can be fitted to theoretical models like the modified Schottky equations to understand the electronic behavior of the blend. researchgate.net

Furthermore, computational studies on polypyrrole (PPy) doped with DBSA and mixed with zirconium oxide (ZrO₂) nanoparticles have investigated the structural and electrical properties of these composites. scielo.org.mx Raman spectroscopy confirmed the interaction between PPy-DBSA and ZrO₂, and temperature-dependent DC conductivity measurements were explained using the three-dimensional variable range hopping (3D-VRH) model. scielo.org.mx This model allows for the calculation of important electronic parameters such as the density of states, hopping length, and activation energy. scielo.org.mx

Structure-Function Relationship Studies using Computational Approaches

Computational approaches are pivotal in elucidating the structure-function relationship of this compound. By modeling the molecule's structure and its interactions with other substances, researchers can understand how its chemical features give rise to its functional properties as a surfactant and modifier.

For example, computational studies have been instrumental in understanding how DBSA modifies the properties of bitumen. researchgate.net As an amphiphile, DBSA can stabilize asphaltene structures within bitumen, which in turn enhances its rheological properties. researchgate.net Molecular dynamics simulations can provide insights into the interfacial behavior of DBSA and asphaltene molecules, revealing the interaction mechanisms that lead to improved bitumen performance. researchgate.net

The interaction of DBSA with proteins has also been investigated using computational and experimental techniques. Studies on the interaction of sodium dodecylbenzenesulfonate (SDBS), the salt of DBSA, with β-lactoglobulin have aimed to understand the structure-function relationship of the protein in the presence of the surfactant. researchgate.net Spectrofluorimetry, combined with theoretical models, can determine the binding affinity and the denaturing effect of the surfactant on the protein. researchgate.net Such studies are crucial for applications in areas like drug delivery, where proteins may act as carriers. researchgate.net

The broader application of computational methods in establishing structure-function relationships is evident in various fields, from materials science to drug discovery, where understanding molecular interactions at a detailed level is key to designing new materials and molecules with desired functionalities. acs.org

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways with Enhanced Sustainability

The industrial synthesis of 3-dodecylbenzenesulfonic acid (3-DBSA) traditionally involves the sulfonation of dodecylbenzene (B1670861). chemicalbook.com Future research is increasingly focused on developing greener and more sustainable synthetic routes. A promising avenue is the exploration of solvent-free or aqueous media reactions, which significantly reduce volatile organic compound (VOC) emissions and simplify product purification. scirp.orgscirp.org For instance, the use of p-dodecylbenzenesulfonic acid as a Brønsted acid-surfactant catalyst has been demonstrated for various organic transformations in water, highlighting the potential for designing self-catalytic or water-tolerant systems. scirp.orgscirp.orgrsc.org

Another key area of research is the utilization of alternative sulfonating agents and catalytic systems to improve efficiency and minimize waste. Mechanochemical methods, such as high-speed ball milling, offer a solvent-free alternative for sulfonation, though scalability remains a challenge. The development of solid acid catalysts or enzyme-based processes could also provide more environmentally benign pathways for the synthesis of 3-DBSA and other alkylbenzenesulfonates. Research into the direct polycondensation of lactic acid to form poly(lactic acid) has explored water-tolerant Lewis acid catalysts, a concept that could be adapted for sulfonation reactions. uc.pt

The table below summarizes key parameters of a mechanochemical sulfonation approach.

ParameterValue/Range
Milling Frequency28 Hz
Reaction Time1–3 hours
Yield60–75%
ByproductsSulfones (<10%)
This table showcases the parameters for a solvent-free mechanochemical synthesis of 4-decylbenzenesulfonic acid, a related alkylbenzenesulfonic acid, indicating a potential sustainable pathway for similar compounds.

Exploration of this compound in Niche Catalytic Systems

Beyond its primary role as a surfactant, 3-DBSA is gaining attention as a versatile Brønsted acid catalyst in organic synthesis. scirp.orgsigmaaldrich.com Its unique structure, combining a strong acidic head with a long hydrophobic tail, allows it to function as a phase-transfer catalyst and a surfactant, facilitating reactions between immiscible reactants, particularly in aqueous media. scirp.orgrsc.org Future research will likely delve deeper into its application in a wider range of organic transformations.

Studies have already shown its effectiveness in synthesizing various heterocyclic compounds, such as bis(indolyl)methanes and dibenzo[a,j]xanthenes. scirp.orgacademie-sciences.fr The use of 3-DBSA under microwave irradiation has been shown to significantly reduce reaction times and improve yields, presenting an energy-efficient synthetic protocol. scirp.orgacademie-sciences.fr Further exploration could involve its use in asymmetric catalysis, where the chiral induction could be influenced by the organized micellar structures formed by 3-DBSA. The catalytic activity of 3-DBSA has also been compared to other sulfonic acids in the esterification of fatty acids for biodiesel production, suggesting its potential in biofuel synthesis. chemicalbook.comsigmaaldrich.com

Advancements in Polymer Composite Materials through Doping and Interfacial Engineering

This compound plays a crucial role as a dopant and surfactant in the synthesis and processing of conducting polymers, most notably polyaniline (PANI). researchgate.netbohrium.comgoogle.com It not only induces conductivity in PANI but also improves its processability and solubility in organic solvents. researchgate.netbohrium.com Future research in this area will focus on optimizing the properties of PANI-based composites for a variety of applications.

One area of advancement is the development of nanocomposites where 3-DBSA facilitates the uniform dispersion of nanofillers like graphene or alumina (B75360) within the polymer matrix. bohrium.comkoreascience.kr This leads to materials with enhanced electrical, thermal, and mechanical properties. researchgate.netkoreascience.kr The interfacial interactions between 3-DBSA, the polymer, and the filler are critical in determining the final properties of the composite. For instance, in PANI-graphene composites, 3-DBSA aids in the uniform growth of PANI on graphene sheets through electrostatic and π-π interactions. researchgate.net

Furthermore, the use of 3-DBSA in creating electrically conductive hydrogels and other functional materials is an emerging field. nih.gov These materials have potential applications in areas such as nerve regeneration and sensors. nih.govresearchgate.net The table below details the properties of OPF-PPy scaffolds synthesized with different anions, including the sodium salt of dodecylbenzenesulfonic acid (DBSA).

ScaffoldCompressive Modulus (kPa)Sheet Resistance (x 10³ Ohms/square)
OPF-PPyNSA265 - 3236 - 30
OPF-PPyDBSA265 - 3236 - 30
OPF-PPyDOSS265 - 3236 - 30
This table presents the mechanical and electrical properties of oligo(polyethylene glycol) fumarate-polypyrrole (OPF-PPy) hydrogels synthesized using different anions, demonstrating the role of DBSA in creating conductive biomaterials. nih.gov

Innovative Approaches for Environmental Monitoring and Remediation of Alkylbenzenesulfonates

The widespread use of alkylbenzenesulfonates, including 3-DBSA, necessitates the development of advanced methods for their environmental monitoring and remediation. hibiscuspublisher.comresearchgate.net While these compounds are generally biodegradable, their presence and the formation of intermediates in water and soil are of environmental concern. hibiscuspublisher.comacs.org Future research will focus on more sensitive and selective analytical techniques for their detection at trace levels in complex environmental matrices. acs.org

Current methods often involve liquid chromatography coupled with fluorescence or mass spectrometry detection. acs.org Innovations may include the development of biosensors or portable analytical devices for real-time, on-site monitoring.

For remediation, bioremediation using microbial communities presents an environmentally friendly and cost-effective approach. hibiscuspublisher.com Research is ongoing to identify and engineer microorganisms with enhanced capabilities for degrading branched and linear alkylbenzenesulfonates. hibiscuspublisher.com Surfactant-enhanced remediation, where surfactants are used to mobilize pollutants from soil, is another area of active investigation. hibiscuspublisher.com Understanding the fate and transport of these compounds in groundwater and their interaction with other pollutants is crucial for developing effective remediation strategies. acs.orgnih.gov

Multiscale Modeling and Simulation of this compound Systems

Computational modeling and simulation are becoming indispensable tools for understanding the behavior of complex chemical systems, and 3-DBSA is no exception. bcmaterials.neteuropa.eu Multiscale modeling approaches, which integrate quantum mechanical calculations, molecular dynamics simulations, and continuum models, can provide unprecedented insights into the properties and applications of 3-DBSA. europa.euresearchgate.net

At the molecular level, density functional theory (DFT) can be used to study the electronic structure and reactivity of 3-DBSA, which is crucial for understanding its catalytic activity. Molecular dynamics simulations can elucidate the self-assembly of 3-DBSA into micelles in solution and its interactions at interfaces, which is fundamental to its role as a surfactant and in the formation of polymer composites. bcmaterials.net These simulations can also predict the mechanical properties of composite materials. researchgate.net

At a larger scale, process simulation software like Aspen HYSYS can be used to model and optimize the industrial production of 3-DBSA, improving efficiency and reducing environmental impact. chiet.edu.eg These modeling efforts can guide experimental work and accelerate the development of new materials and processes involving 3-DBSA.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Engineering

The future of research on this compound lies at the intersection of multiple scientific disciplines. stonybrook.edu The development of novel applications for this compound requires a collaborative approach that integrates expertise from chemistry, materials science, and environmental engineering.

Chemists will continue to explore new synthetic routes and catalytic applications. scirp.orgscirp.org Materials scientists will focus on designing and characterizing new polymer composites and functional materials with tailored properties. koreascience.krresearchgate.net Environmental engineers will develop advanced methods for monitoring and remediating alkylbenzenesulfonates in the environment. hibiscuspublisher.comnih.gov

This interdisciplinary approach will be crucial for addressing key challenges, such as developing sustainable chemical processes, creating high-performance materials for advanced technologies, and ensuring the environmental compatibility of these materials throughout their lifecycle. stonybrook.edu For example, the development of biodegradable and biocompatible materials based on 3-DBSA for applications in medicine or agriculture will require close collaboration between these fields.

Q & A

Basic Research Questions

Q. How can researchers verify the identity and purity of 3-dodecylbenzenesulfonic acid in experimental settings?

  • Methodological Answer : Combine spectroscopic techniques (e.g., 1^1H NMR and FT-IR) to confirm the molecular structure, particularly the sulfonic acid group and dodecyl chain. Compare retention times in HPLC with certified standards. For purity assessment, use acid-base titration to quantify sulfonic acid content (≥96% purity is typical for research-grade material) . Additionally, thermogravimetric analysis (TGA) can detect impurities like residual solvents or water .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : Wear nitrile gloves, lab coats, and eye protection due to its corrosive nature (causes severe skin burns and eye damage). Use local exhaust ventilation to minimize inhalation risks. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Store separately from strong oxidizers, and neutralize spills with alkaline agents (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How does this compound act as a Brønsted acid-surfactant combined catalyst in organic synthesis?

  • Methodological Answer : In reactions like the Pictet–Spengler synthesis of quinoxalines, the sulfonic acid group acts as a proton donor to activate carbonyl substrates, while the hydrophobic dodecyl chain facilitates micelle formation in ethanol. This dual role enhances reaction rates by concentrating reactants at the micelle interface. Optimize catalyst loading (typically 5–10 mol%) and solvent polarity to balance solubility and surfactant efficacy .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies in solubility (e.g., 10 g/L in water at 20°C vs. better solubility in alkaline ethanol ) may arise from isomer mixtures (C10–C13 alkyl chains) or pH-dependent aggregation. Characterize isomer composition via GC-MS and measure solubility under controlled pH (e.g., pH 2–12) and temperature (20–60°C) to map phase behavior. Dynamic light scattering (DLS) can monitor micelle formation thresholds .

Q. How can researchers optimize the synthesis of this compound derivatives for specific applications?

  • Methodological Answer : For salt formation (e.g., triethanolamine or calcium salts), adjust stoichiometry during neutralization (1:1 molar ratio for monovalent cations). Purify via recrystallization in ethanol-water mixtures. To enhance thermal stability, characterize salts using differential scanning calorimetry (DSC) and select counterions that minimize hygroscopicity .

Q. What analytical methods are recommended for assessing environmental impacts of this compound in wastewater?

  • Methodological Answer : Use LC-MS/MS to quantify residual acid in effluent, with detection limits <1 ppm. Evaluate biodegradability via OECD 301F tests (measuring CO2_2 evolution over 28 days). For ecotoxicity, conduct acute toxicity assays (e.g., Daphnia magna LC50_{50}) and compare results against EPA hazard thresholds (CERCLA RQ = 1000 pounds) .

Q. How do structural variations in this compound isomers influence interfacial properties in emulsion studies?

  • Methodological Answer : Compare interfacial tension using a pendant drop tensiometer for linear (C12) vs. branched isomers. Branched isomers typically reduce surface tension more effectively but may compromise emulsion stability. Use cryo-TEM to visualize micelle morphology and correlate with LogP values (e.g., 4.74 for triethanolamine salts ).

Data Contradiction and Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

  • Methodological Answer : Discrepancies may arise from differences in purity or measurement techniques. Perform simultaneous TGA and DSC under nitrogen to detect decomposition events (typically >200°C). Compare results with standardized protocols (e.g., ASTM E1131) and validate using Karl Fischer titration to rule out moisture interference .

Q. What methodologies reconcile variability in catalytic performance across reaction scales?

  • Methodological Answer : Scale-up effects (e.g., reduced mixing efficiency) can alter micelle dynamics. Use computational fluid dynamics (CFD) to model solvent flow in batch reactors. For reproducibility, maintain shear rates >500 s1^{-1} and monitor pH shifts during exothermic reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.